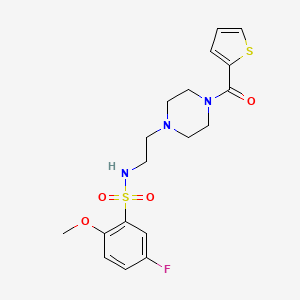

5-fluoro-2-methoxy-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

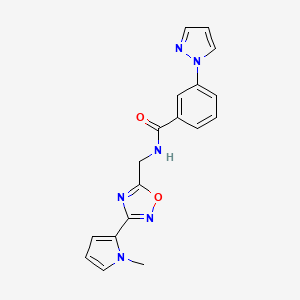

“5-fluoro-2-methoxy-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H22FN3O4S2. Its average mass is 427.513 Da and its monoisotopic mass is 427.103577 Da .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C18H22FN3O4S2. It contains 18 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . For a detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used.Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

The compound “5-fluoro-2-methoxy-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide” is a thiophene-based analog . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Method of Application

The synthesis of thiophene derivatives typically involves heterocyclization of various substrates . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .

Results or Outcomes

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Application in Organic Synthesis

This compound could be used as a building block in organic synthesis .

Method of Application

The compound can be used in various organic reactions to synthesize more complex molecules .

Results or Outcomes

The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved .

Application in Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Method of Application

The compound can be applied to the surface of metals to prevent corrosion .

Results or Outcomes

The application of this compound can significantly reduce the rate of corrosion, thereby extending the lifespan of the metal .

Application in Electronics

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Method of Application

The compound can be used in the fabrication of various electronic devices .

Results or Outcomes

The use of this compound in electronics can lead to the development of more efficient and cost-effective electronic devices .

Application in Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Method of Application

The compound could be used as a boron reagent in the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

Results or Outcomes

The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved . The Suzuki–Miyaura coupling is known for its mild and functional group tolerant reaction conditions .

Application in Synthesis of Non-Natural Nucleosides

The compound “5-fluoro-2-methoxy-4(1H)pyrimidinone” may be employed as an acceptor during immobilized 2′-deoxyribosyltransferase mediated synthesis of non-natural nucleosides .

Method of Application

The compound can be used in the synthesis of non-natural nucleosides using immobilized 2′-deoxyribosyltransferase .

Results or Outcomes

The use of this compound in the synthesis of non-natural nucleosides can lead to the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S2/c1-26-15-5-4-14(19)13-17(15)28(24,25)20-6-7-21-8-10-22(11-9-21)18(23)16-3-2-12-27-16/h2-5,12-13,20H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQDTEUILZOERC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methoxy-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)

![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)

![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)

![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)